molecular formula C6H15NO2 B556884 (R)-3-Isopropylamino-1,2-propanediol CAS No. 97988-45-9

(R)-3-Isopropylamino-1,2-propanediol

Cat. No. B556884
CAS RN: 97988-45-9
M. Wt: 133.19 g/mol
InChI Key: YKBZGEJJKPNRSI-ZCFIWIBFSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors.



Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products formed, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, redox potential, and various spectroscopic properties.


Scientific Research Applications

  • Metabolic Engineering for Production from Renewable Resources : Research has shown the possibility of producing enantiomerically pure R-1,2-propanediol (a related compound to R-3-Isopropylamino-1,2-propanediol) from glucose using genetically modified Escherichia coli, which could lead to more sustainable production methods from renewable resources (Altaras & Cameron, 1999).

  • Liquid-Crystalline Behavior of Propanediol Derivatives : Studies have investigated the thermal behavior and liquid-crystalline properties of various 1,2-propanediol derivatives, providing insights into their potential applications in materials science (Vandoren et al., 1990).

  • De Novo Biosynthesis via Lactic Acid : Research has demonstrated the metabolic engineering of Escherichia coli for the de novo stereospecific biosynthesis of 1,2-propanediol through lactic acid, highlighting the potential for efficient microbial production of this compound (Niu et al., 2018).

  • Synthesis and Applications in Pharmaceutical Research : Synthesis of deuterated propranolol and related compounds involving propanediol derivatives has been explored, indicating its relevance in pharmaceutical research and drug development (Walker & Nelson, 1978).

  • Genetic Engineering for Enhanced Production : Advances in genetic engineering techniques have been applied to produce 1,3-propanediol (a related compound) more efficiently, demonstrating the potential for biotechnological applications (Yang et al., 2018).

  • Hydrogenolysis for Biopropanols Production : Research on the hydrogenolysis of 1,2-propanediol for the production of biopropanols from glycerol has shown potential applications in sustainable chemical production (Amada et al., 2010).

  • Adsorption Properties for Copper Ions : The use of silica-gel functionalized with 3-amino-1,2-propanediol for the removal of copper ions from solutions suggests potential applications in environmental remediation and water treatment (Dong et al., 2018).

  • Production in Engineered Lactococcus Lactis : The production of R- and S-1,2-propanediol in engineered Lactococcus lactis has been demonstrated, indicating potential for industrial bioproduction of this compound (Sato et al., 2021).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound.


Future Directions

Future directions could include potential applications of the compound, areas where further research is needed, or new synthesis methods that could be developed.


properties

IUPAC Name

(2R)-3-(propan-2-ylamino)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBZGEJJKPNRSI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Isopropylamino-1,2-propanediol

CAS RN

97988-45-9
Record name 3-Isopropylamino-1,2-propanediol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097988459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ISOPROPYLAMINO-1,2-PROPANEDIOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z0646JT20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kan, A Miyama, S Hamaguchi… - Agricultural and …, 1985 - academic.oup.com
The stereochemical inversion of (R)-5-hydroxymethyl-3-tert-butyl-2-oxazolidinone (la) or (R)-5-hydroxymethyl-3-isopropyl-2-oxazolidinone (lb) to the corresponding (S)-isomer was …
Number of citations: 14 academic.oup.com

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